Caprylamidopropyl betaine
Overview
Description
Caprylamidopropyl betaine is a zwitterionic surfactant derived from caprylic acid and dimethylaminopropylamine. It is widely used in personal care products due to its excellent foaming, cleansing, and conditioning properties. This compound is known for its mildness and compatibility with various skin types, making it a popular ingredient in shampoos, body washes, and other cosmetic formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caprylamidopropyl betaine is synthesized through a two-step process. The first step involves the reaction of caprylic acid with dimethylaminopropylamine to form caprylamidopropylamine. This intermediate is then reacted with sodium monochloroacetate to produce this compound. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the two-step synthesis process. The final product is then purified through filtration and distillation to remove any impurities. Quality control measures are implemented to ensure the consistency and safety of the product .
Chemical Reactions Analysis
Types of Reactions: Caprylamidopropyl betaine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents such as sodium monochloroacetate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used to modify the compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to alter the chemical structure.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in personal care and industrial formulations .
Scientific Research Applications
Caprylamidopropyl betaine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: The compound is employed in cell culture media to improve cell viability and growth.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: this compound is utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors .
Mechanism of Action
Caprylamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better spreading and penetration of products. The compound interacts with lipid membranes, enhancing the solubility and dispersion of active ingredients. Its amphoteric nature enables it to function effectively in both acidic and alkaline environments, making it versatile for various applications .
Comparison with Similar Compounds
Cocamidopropyl betaine: Derived from coconut oil, it shares similar surfactant properties but may cause allergic reactions in some individuals.
Lauramidopropyl betaine: Similar in structure but derived from lauric acid, it is used in similar applications but may have different foaming characteristics.
Cocamidopropyl hydroxysultaine: A sultaine surfactant with similar properties but enhanced stability and lower allergenic potential .
Uniqueness: Caprylamidopropyl betaine is unique due to its mildness and compatibility with sensitive skin. It offers excellent foaming and conditioning properties without the risk of irritation, making it a preferred choice in personal care formulations .
Properties
IUPAC Name |
2-[dimethyl-[3-(octanoylamino)propyl]azaniumyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-4-5-6-7-8-10-14(18)16-11-9-12-17(2,3)13-15(19)20/h4-13H2,1-3H3,(H-,16,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZKAIPUWCLPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052825 | |
Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
73772-46-0 | |
Record name | Octylamidopropyldimethylbetaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73772-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caprylamidopropyl betaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073772460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (carboxymethyl)dimethyl-3-[(1-oxooctyl)amino]propylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRYLAMIDOPROPYL BETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26JA650O77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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